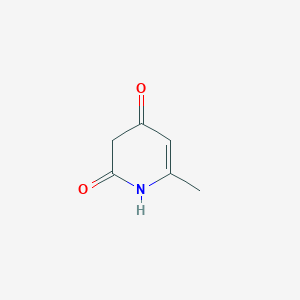

6-Methylpyridine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

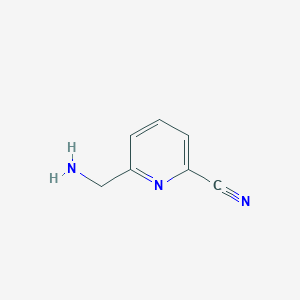

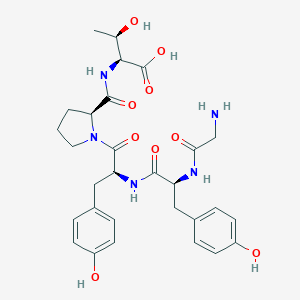

6-Methylpyridine-2,4(1H,3H)-dione, also known as 6-methyl-2,4-pyridinedione or 6-methyl-2,4-pyridinedicarboxylic acid, is a heterocyclic organic compound with the chemical formula C7H5NO2. It is widely used in scientific research as a building block for the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of 6-methylpyridine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase. These enzymes are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Biochemische Und Physiologische Effekte

6-Methylpyridine-2,4(1H,3H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-methylpyridine-2,4(1H,3H)-dione in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 6-methylpyridine-2,4(1H,3H)-dione. One direction is the synthesis of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and efficiency of the synthesis of 6-methylpyridine-2,4(1H,3H)-dione.

Synthesemethoden

The synthesis of 6-methylpyridine-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the oxidation of 6-methyl-2-pyridinemethanol using potassium permanganate. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phosphorus oxychloride followed by hydrolysis. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reagent ratio.

Wissenschaftliche Forschungsanwendungen

6-Methylpyridine-2,4(1H,3H)-dione is widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a precursor for the synthesis of pyridine-2,4-dicarboxylic acid derivatives, which have been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It can also be used as a starting material for the synthesis of pyridine-2,4-dicarboxamide derivatives, which have been reported to exhibit anti-tuberculosis and anti-microbial activities.

Eigenschaften

CAS-Nummer |

157033-88-0 |

|---|---|

Produktname |

6-Methylpyridine-2,4(1H,3H)-dione |

Molekularformel |

C6H7NO2 |

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

6-methyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |

InChI-Schlüssel |

OJHDKKODJFEBGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CC(=O)N1 |

Kanonische SMILES |

CC1=CC(=O)CC(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)

![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)